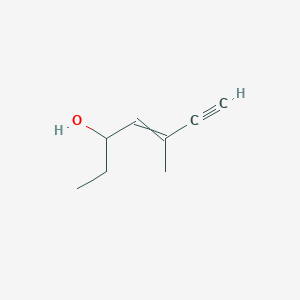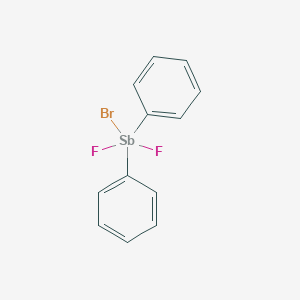
Bromo(difluoro)diphenyl-lambda~5~-stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(difluoro)diphenyl-lambda~5~-stibane is a chemical compound that contains bromine, fluorine, and antimony atoms. It is known for its unique structure and properties, which make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of Bromo(difluoro)diphenyl-lambda~5~-stibane typically involves the reaction of diphenylantimony with bromine and fluorine-containing reagents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Bromo(difluoro)diphenyl-lambda~5~-stibane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bromo(difluoro)diphenyl-lambda~5~-stibane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bromo(difluoro)diphenyl-lambda~5~-stibane involves its interaction with molecular targets and pathways within cells. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and the nature of the target. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Bromo(difluoro)diphenyl-lambda~5~-stibane can be compared with other similar compounds, such as:
Antimony, bromodifluorodiphenyl-: This compound has a similar structure but may differ in its reactivity and applications.
Ethyl bromodifluoroacetate: This compound contains bromine and fluorine atoms but has a different core structure and is used in different applications.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and antimony atoms, which confer distinct chemical and physical properties .
Properties
CAS No. |
143601-26-7 |
|---|---|
Molecular Formula |
C12H10BrF2Sb |
Molecular Weight |
393.87 g/mol |
IUPAC Name |
bromo-difluoro-diphenyl-λ5-stibane |
InChI |
InChI=1S/2C6H5.BrH.2FH.Sb/c2*1-2-4-6-5-3-1;;;;/h2*1-5H;3*1H;/q;;;;;+3/p-3 |
InChI Key |
YKPPKDSDPLXUGS-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


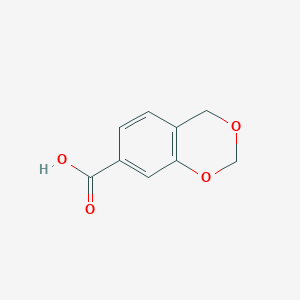
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
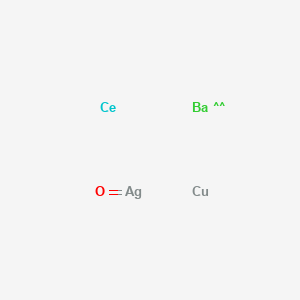
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
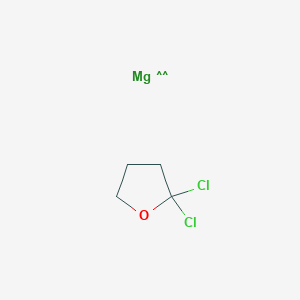
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
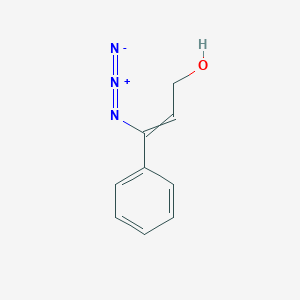
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)

![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

